2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
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Overview
Description
2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide is a complex organic compound that features a combination of pyrrole, triazole, and phenylacetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of amines with 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of bismuth nitrate pentahydrate.
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Coupling Reactions: The final compound is formed by coupling the pyrrole and triazole intermediates with phenylacetamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the sulfanyl group.
Substitution: The phenylacetamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated or nitrated phenylacetamide derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Biological Studies: It can be used to study the interactions of pyrrole and triazole derivatives with biological targets.
Industrial Applications: The compound may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
- 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides
Uniqueness
2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide is unique due to its combination of pyrrole, triazole, and phenylacetamide moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and industrial research.
Properties
Molecular Formula |
C20H23N5OS |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C20H23N5OS/c26-18(21-17-11-5-2-6-12-17)15-27-20-23-22-19(16-9-3-1-4-10-16)25(20)24-13-7-8-14-24/h2,5-8,11-14,16H,1,3-4,9-10,15H2,(H,21,26) |
InChI Key |
PQRMLHMFDNOAHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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